ST7612AA1

Description

Properties

Molecular Formula |

C20H27N3O4S |

|---|---|

Molecular Weight |

405.5 g/mol |

IUPAC Name |

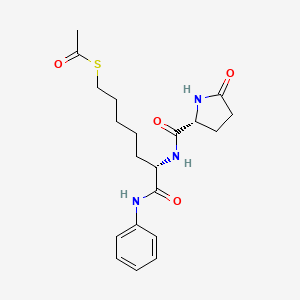

S-[(6S)-7-anilino-7-oxo-6-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]heptyl] ethanethioate |

InChI |

InChI=1S/C20H27N3O4S/c1-14(24)28-13-7-3-6-10-16(19(26)21-15-8-4-2-5-9-15)23-20(27)17-11-12-18(25)22-17/h2,4-5,8-9,16-17H,3,6-7,10-13H2,1H3,(H,21,26)(H,22,25)(H,23,27)/t16-,17+/m0/s1 |

InChI Key |

QGYPCQAYENIOOF-DLBZAZTESA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ST7612AA1; ST 7612AA1; ST7612AA1. |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of ST7612AA1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ST7612AA1 is a novel, orally bioavailable small molecule that functions as a potent pan-histone deacetylase (HDAC) inhibitor. It is a prodrug that is rapidly converted in vivo to its active metabolite, ST7464AA1. This technical guide delineates the core mechanism of action of this compound, summarizing key preclinical data, detailing experimental methodologies, and visualizing the associated signaling pathways. The primary mode of action of this compound is the inhibition of Class I and Class II HDAC enzymes, leading to the hyperacetylation of histone and non-histone proteins. This epigenetic modulation results in the transcriptional regulation of genes involved in critical cellular processes, ultimately leading to anti-tumor effects, including cell cycle arrest and apoptosis.

Pharmacokinetics and Prodrug Conversion

This compound is a thioacetate-ω(γ-lactam amide) derivative designed for oral administration. Pharmacokinetic analyses in mice have confirmed its nature as a prodrug.[1][2] Following oral dosing, this compound is rapidly absorbed and systemically converted into its active form, ST7464AA1, a thiol-based compound.[1][2] The parent compound, this compound, is not detectable in plasma, indicating efficient and complete conversion to the active moiety.[1]

Core Mechanism: Pan-HDAC Inhibition

The active metabolite, ST7464AA1, exerts its pharmacological effect by potently inhibiting the activity of histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from lysine residues of both histone and non-histone proteins, playing a crucial role in the epigenetic regulation of gene expression.

ST7464AA1 is a pan-HDAC inhibitor, demonstrating activity against various Class I and Class II HDAC isoforms in the low nanomolar range. This inhibition leads to an accumulation of acetylated histones, resulting in a more open chromatin structure and facilitating the transcription of previously silenced tumor suppressor genes. Furthermore, the inhibition of HDACs affects the acetylation status and function of numerous non-histone proteins involved in key cellular processes.

Impact on Histone Acetylation

Treatment of cancer cells with this compound leads to a significant increase in the acetylation of histone proteins. Western blot analysis of HCT116 colon carcinoma xenografts from mice treated with this compound showed a strong induction of pan-H3 acetylation. The compound was found to be highly potent in increasing histone H4 acetylation, with an IC50 value of 4.8 nM in NCI-H460 non-small cell lung cancer (NSCLC) cells. This effect on histone acetylation occurs at concentrations lower than those required for cytotoxic effects, highlighting the high affinity of its active form for the catalytic site of HDAC isoforms.

Modulation of Non-Histone Protein Acetylation

This compound also induces the hyperacetylation of non-histone proteins, which contributes to its anti-tumor activity. A key target in this regard is α-tubulin, a substrate of HDAC6. Increased acetylation of α-tubulin was observed in tumor cells treated with this compound, with an IC50 of 200 nM in NCI-H460 cells. Another important non-histone target is the chaperone protein HSP90. Treatment with this compound leads to a dramatic decrease in HSP90 protein levels, likely due to its hyperacetylation, which is paralleled by a significant increase in HSP70 levels.

Downstream Cellular Effects

The inhibition of HDACs by this compound triggers a cascade of downstream events that collectively contribute to its anti-neoplastic properties across a broad range of solid and hematological malignancies.

Transcriptional Regulation

The primary consequence of HDAC inhibition is the alteration of gene expression. This compound modulates the transcription of genes involved in several key cellular processes, including:

-

Cell Cycle Regulation: Induction of cell cycle arrest.

-

DNA Damage Checkpoints: Activation of pathways that halt cell proliferation in response to DNA damage.

-

Immune Response: Modulation of genes involved in the immune recognition of tumor cells.

-

Cell Adhesion and Epithelial-to-Mesenchymal Transition (EMT): Regulation of genes that control cell-cell interactions and metastasis.

Inhibition of Cell Proliferation

This compound demonstrates potent antiproliferative effects across a wide panel of human tumor cell lines derived from both solid and hematologic cancers. The IC50 values for cell proliferation inhibition typically range from 43 to 500 nmol/L.

Induction of Apoptosis

In addition to inhibiting proliferation, this compound actively induces programmed cell death (apoptosis) in cancer cells. This is a critical component of its therapeutic efficacy.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro activity of this compound and its active metabolite, ST7464AA1.

Table 1: In Vitro Antiproliferative Activity of this compound

| Cell Line Origin | IC50 Range (nmol/L) |

| Epithelial Cancers (Lung, Breast, Colon, Ovarian) | 43 - 500 |

| Leukemias and Lymphomas | 43 - 500 |

| Mature B cell Lymphomas | 46 - 2664 (Median: 375) |

Table 2: In Vitro HDAC Inhibitory Activity of this compound/ST7464AA1

| Target | Cell Line | IC50 (nM) |

| Histone H4 Acetylation | NCI-H460 | 4.8 |

| α-tubulin Acetylation | NCI-H460 | 200 |

| HDAC1 | - | 13 (mean) |

| HDAC2 | - | 78 |

| HDAC3 | - | 4 (mean) |

| HDAC6 | - | 4 (mean) |

| HDAC8 | - | 281 |

| HDAC10 | - | 13 (mean) |

| HDAC11 | - | 13 (mean) |

Experimental Protocols

Western Blot Analysis for Protein Acetylation and Expression

-

Cell Culture and Treatment: Human tumor cell lines (e.g., NCI-H460 NSCLC) were cultured under standard conditions. Cells were exposed to varying concentrations of this compound for a specified duration (e.g., 3 hours).

-

Protein Extraction: Whole-cell lysates were prepared using appropriate lysis buffers containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate was determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Electrotransfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Membranes were blocked and then incubated with primary antibodies specific for acetylated histone H3, acetylated α-tubulin, total histone H3, total α-tubulin, HSP90, HSP70, and a loading control (e.g., actin). Following incubation with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: The intensity of the protein bands was quantified using densitometry software.

Real-Time Quantitative PCR (qPCR) for Gene Expression Analysis

-

Tumor Xenograft Collection: HCT-116 tumor xenografts were collected from mice 24 hours after the last oral administration of this compound or vehicle.

-

RNA Extraction and cDNA Synthesis: Total RNA was extracted from the tumor samples, and its quality and quantity were assessed. First-strand complementary DNA (cDNA) was synthesized from the total RNA using a reverse transcriptase enzyme.

-

qPCR Reaction: The qPCR was performed using a SYBR Green-based detection method with specific primer sets for the genes of interest. The expression levels were normalized to a housekeeping gene (e.g., cyclophilin A).

-

Data Analysis: The relative changes in gene expression were calculated and presented as fold change over the vehicle-treated control group.

Visualizations

Signaling Pathway of this compound

Caption: Mechanism of action of this compound from prodrug conversion to cellular outcomes.

Experimental Workflow for Western Blot Analysis

Caption: Workflow for determining protein acetylation levels via Western Blot.

References

ST7612AA1: A Pan-HDAC Inhibitor for Advanced Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ST7612AA1 is a novel, orally bioavailable pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant preclinical antitumor activity across a broad range of solid and hematological malignancies. As a prodrug of the potent thiol-based inhibitor ST7464AA1, this compound offers a promising therapeutic strategy by targeting the epigenetic machinery of cancer cells. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key preclinical data, outlining experimental protocols for its evaluation, and visualizing its impact on critical cellular signaling pathways.

Introduction to this compound

This compound, a thioacetate-ω(γ-lactam amide) derivative, is a second-generation, orally administered pan-HDAC inhibitor.[1] It belongs to a class of synthetic thio-ω(lactam-carboxamide) derivatives designed to overcome limitations of earlier HDAC inhibitors.[2][3] A key feature of this compound is its nature as a prodrug, which is rapidly absorbed and converted in vivo to its active metabolite, ST7464AA1.[1] This active form is a potent, thiol-based inhibitor that chelates the zinc ion in the active site of HDAC enzymes.[2]

The rationale for developing pan-HDAC inhibitors like this compound lies in the widespread dysregulation of HDACs in cancer. HDACs are a class of enzymes that remove acetyl groups from histones and other non-histone proteins, leading to chromatin condensation and repression of gene transcription. In many cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes and promoting cell proliferation and survival. By inhibiting multiple HDAC isoforms, pan-HDAC inhibitors can restore the balance of protein acetylation, leading to the reactivation of silenced genes and subsequent anti-tumor effects, including cell cycle arrest, apoptosis, and inhibition of angiogenesis.

Mechanism of Action

This compound exerts its anticancer effects through the inhibition of multiple HDAC enzymes by its active metabolite, ST7464AA1. This pan-inhibitory profile allows it to modulate the acetylation status of a wide range of histone and non-histone proteins, thereby impacting numerous cellular processes critical for cancer cell survival and proliferation.

HDAC Inhibition Profile

The active metabolite of this compound, ST7464AA1, is a potent inhibitor of both Class I and Class II HDACs. This broad activity is crucial for its efficacy against a variety of tumor types.

Downstream Cellular Effects

The inhibition of HDACs by ST7464AA1 leads to the hyperacetylation of histone and non-histone proteins, triggering a cascade of events that culminate in anti-tumor activity. These effects include:

-

Cell Cycle Arrest: Increased acetylation of histones can lead to the transcriptional activation of cell cycle inhibitors, such as p21, resulting in cell cycle arrest, primarily at the G1/S and G2/M phases.

-

Induction of Apoptosis: this compound induces apoptosis through both intrinsic and extrinsic pathways. This is mediated by the altered expression of pro- and anti-apoptotic proteins, such as those in the Bcl-2 family.

-

Modulation of Key Signaling Pathways: this compound has been shown to affect critical cancer-related signaling pathways, including the NF-κB pathway.

Quantitative Preclinical Data

The preclinical efficacy of this compound and its active metabolite ST7464AA1 has been extensively evaluated in a variety of in vitro and in vivo models.

In Vitro HDAC Inhibitory Activity

The inhibitory activity of ST7464AA1 against a panel of HDAC isoforms demonstrates its pan-HDAC inhibitor profile.

| HDAC Isoform | IC50 (nM) |

| HDAC1 | 13 |

| HDAC2 | 78 |

| HDAC3 | 4 |

| HDAC6 | 4 |

| HDAC8 | 281 |

| HDAC10 | 13 |

| HDAC11 | 13 |

| Data compiled from preclinical studies. |

In Vitro Anti-proliferative Activity

This compound has demonstrated potent anti-proliferative activity against a broad range of human cancer cell lines.

| Cell Line | Cancer Type | IC50 (nmol/L) |

| NCI-H460 | Non-Small Cell Lung Cancer | 43 - 500 |

| HCT116 | Colon Carcinoma | 43 - 500 |

| MDA-MB-231 | Breast Cancer | 43 - 500 |

| MDA-MB-436 | Breast Cancer | 43 - 500 |

| SKOV-3 | Ovarian Carcinoma | 43 - 500 |

| A2780/1A9 | Ovarian Carcinoma | 43 - 500 |

| Various | Leukemia & Lymphoma | 43 - 500 |

| Data represents a range of IC50 values observed across a panel of cell lines. |

In Vivo Antitumor Efficacy

Oral administration of this compound has shown significant tumor growth inhibition in various xenograft models.

| Tumor Model | Cancer Type | Dosing Schedule | Tumor Volume Inhibition (%) |

| HCT116 | Colon Carcinoma | 60 mg/kg, qdx5/w | 77 |

| NCI-H1975 | NSCLC | 60 mg/kg, qdx5/w | 65 |

| SKOV-3 | Ovarian Carcinoma | 60 mg/kg, qdx5/w | 59 |

| MDA-MB-436 | Breast Cancer | 60 mg/kg, qdx5/w | 35 |

| Data from preclinical xenograft studies. |

Pharmacokinetic Profile

Pharmacokinetic studies in mice confirm the prodrug nature of this compound and its rapid conversion to the active drug, ST7464AA1.

| Parameter | Value |

| This compound (Prodrug) | |

| Plasma Detection | Not Detected |

| ST7464AA1 (Active Drug) | |

| Time to Cmax | 0.5 h |

| Cmax | 1577 ± 478 ng/mL |

| T1/2 | 3.8 h |

| Data from a single oral dose of 120 mg/kg in mice. |

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the preclinical activity of this compound.

HDAC Inhibition Assay

-

Principle: To determine the in vitro potency of ST7464AA1 against specific HDAC isoforms.

-

Methodology:

-

Recombinant human HDAC enzymes (HDAC1, 2, 3, 6, 8, 10, 11) are used.

-

A fluorogenic substrate, such as Fluor de Lys®, is incubated with each HDAC enzyme in the presence of varying concentrations of ST7464AA1.

-

The HDAC enzyme deacetylates the substrate.

-

A developer solution is added, which cleaves the deacetylated substrate, releasing a fluorescent signal.

-

Fluorescence is measured using a microplate reader.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell Viability Assay (Sulforhodamine B - SRB Assay)

-

Principle: To assess the anti-proliferative effects of this compound on cancer cell lines.

-

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of this compound for 72 hours.

-

The cells are then fixed with trichloroacetic acid (TCA).

-

After washing, the fixed cells are stained with Sulforhodamine B (SRB) dye, which binds to cellular proteins.

-

Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris-based solution.

-

The absorbance is read on a microplate reader at 540 nm.

-

The percentage of cell growth inhibition is calculated relative to untreated control cells, and IC50 values are determined.

-

Western Blot Analysis for Histone and Tubulin Acetylation

-

Principle: To visualize the effect of this compound on the acetylation levels of specific HDAC substrates.

-

Methodology:

-

Cancer cells (e.g., NCI-H460) are treated with various concentrations of this compound for a specified time (e.g., 3 hours).

-

Cells are lysed, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for acetylated histone H4, acetylated α-tubulin, total histone H4, and total α-tubulin.

-

After washing, the membrane is incubated with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry analysis is performed to quantify the changes in acetylation.

-

In Vivo Xenograft Tumor Model

-

Principle: To evaluate the in vivo anti-tumor efficacy of orally administered this compound.

-

Methodology:

-

Human cancer cells (e.g., HCT116) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).

-

Tumors are allowed to grow to a palpable size.

-

Mice are randomized into treatment and control groups.

-

This compound is dissolved in a vehicle of solutol HS15 and water (1:20) and administered orally (p.o.) at a specified dose and schedule (e.g., 60 mg/kg, once daily, 5 days a week). The control group receives the vehicle only.

-

Tumor volumes are measured regularly (e.g., twice weekly) using digital calipers, and calculated using the formula: (length x width^2)/2.

-

Animal body weights are monitored as an indicator of toxicity.

-

At the end of the study, tumors are excised and weighed, and may be used for further analysis (e.g., Western blotting).

-

Pharmacokinetic Analysis

-

Principle: To determine the plasma concentrations of this compound and its active metabolite ST7464AA1 over time.

-

Methodology:

-

Mice are administered a single oral dose of this compound (e.g., 120 mg/kg).

-

Blood samples are collected at various time points post-administration.

-

Plasma is separated by centrifugation.

-

The concentrations of this compound and ST7464AA1 in the plasma are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic parameters such as Cmax, Tmax, and T1/2 are calculated from the plasma concentration-time data.

-

Signaling Pathway Modulation

As a pan-HDAC inhibitor, this compound influences multiple signaling pathways that are crucial for cancer cell proliferation, survival, and differentiation.

Induction of Apoptosis

This compound induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Inhibition of HDACs leads to changes in the expression of key apoptosis-regulating proteins.

Cell Cycle Arrest

This compound promotes cell cycle arrest primarily through the upregulation of the cyclin-dependent kinase inhibitor p21.

Conclusion

This compound is a promising, orally active pan-HDAC inhibitor with a well-defined mechanism of action and robust preclinical anti-tumor activity. Its ability to modulate multiple critical signaling pathways involved in cancer cell proliferation and survival makes it an attractive candidate for further clinical development, both as a monotherapy and in combination with other anticancer agents. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound in the fight against cancer.

References

The Conversion of ST7612AA1: A Technical Guide to a Novel Thiol-Based HDAC Inhibitor Prodrug

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST7612AA1 is a novel, orally bioavailable prodrug designed to deliver the potent pan-histone deacetylase (HDAC) inhibitor, ST7464AA1.[1][2] As a thioacetate-ω(γ-lactam amide) derivative, this compound represents a second generation of HDAC inhibitors with significant therapeutic potential in oncology.[1][3] This technical guide provides an in-depth overview of the conversion of this compound to its active metabolite, ST7464AA1, including the underlying biochemical transformation, relevant experimental protocols for studying this conversion, and the pharmacological significance of this prodrug strategy.

The rationale for the prodrug approach is to improve the pharmaceutical properties of the active thiol-containing drug, ST7464AA1. Thiol groups can be chemically reactive and may pose challenges in drug formulation and stability. By masking the thiol group as a thioacetate, this compound enhances oral absorption and metabolic stability, allowing for efficient delivery of the active HDAC inhibitor to its site of action.[2]

Prodrug Conversion: From Thioacetate to Active Thiol

The core of the this compound prodrug strategy lies in its in vivo conversion to the active drug, ST7464AA1. This biotransformation is a critical step for the pharmacological activity of the compound.

Biochemical Pathway

The conversion of this compound to ST7464AA1 is a hydrolytic cleavage of the thioacetate group to yield a free thiol. This reaction is catalyzed by non-specific esterases, which are abundant in the liver and plasma. The thioester bond in this compound is susceptible to enzymatic hydrolysis, leading to the release of acetic acid and the active thiol-containing drug, ST7464AA1.

The chemical structures of the prodrug and its active metabolite are presented below:

| Compound | Chemical Structure |

| This compound (Prodrug) | S-((S)-7-oxo-6-((R)-5-oxopyrrolidine-2-carboxamido)-7-(phenylamino)heptyl) ethanethioate |

| ST7464AA1 (Active Drug) | (S)-N-((S)-1-mercapto-7-oxo-7-(phenylamino)heptan-2-yl)-5-oxopyrrolidine-2-carboxamide |

Note: The exact chemical structure of ST7464AA1 is inferred from the hydrolysis of this compound.

The conversion process can be visualized through the following logical diagram:

Caption: Prodrug conversion pathway of this compound.

Pharmacokinetics of this compound and ST7464AA1

Pharmacokinetic studies in mice have confirmed the rapid and efficient conversion of this compound to ST7464AA1 following oral administration. After a single oral dose of 120 mg/kg in mice, the prodrug this compound was not detected in plasma, indicating rapid absorption and conversion. Conversely, the active metabolite ST7464AA1 appeared quickly in the plasma, being quantifiable as early as 15 minutes post-dosing.

The key pharmacokinetic parameters for ST7464AA1 in mice are summarized in the table below:

| Parameter | Value | Unit |

| Cmax | 1577 ± 478 | ng/mL |

| Tmax | 0.5 | h |

| T½ | 3.8 | h |

| AUClast | 3169 ± 535 | ngh/mL |

| AUCinf | 3242 ± 542 | ngh/mL |

| CL/F | 63.3 ± 10.4 | L/h/kg |

| Vz/F | 344 ± 46.5 | L/kg |

Data from a single oral dose of 120 mg/kg this compound in healthy mice. Values are presented as mean ± SEM.

The high clearance (CL/F) and large volume of distribution (Vz/F) suggest that ST7464AA1 is efficiently cleared from the plasma and distributes well into tissues.

Pharmacodynamics: HDAC Inhibition by ST7464AA1

The active metabolite, ST7464AA1, is a potent pan-HDAC inhibitor, demonstrating activity against multiple HDAC isoforms in the low nanomolar range. This broad-spectrum inhibition leads to the hyperacetylation of both histone and non-histone proteins, which in turn modulates gene expression and affects key cellular processes such as cell cycle progression, apoptosis, and DNA damage response.

The in vitro inhibitory activity of ST7464AA1 against various HDAC isoforms is detailed in the following table:

| HDAC Isoform | IC50 (nM) |

| HDAC1 | 13 |

| HDAC2 | 78 |

| HDAC3 | 4 |

| HDAC6 | 4 |

| HDAC8 | 281 |

| HDAC10 | 13 |

| HDAC11 | 13 |

Data represents the mean IC50 values.

The potent and broad inhibitory profile of ST7464AA1 underscores the therapeutic potential of the this compound prodrug strategy.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound conversion and activity.

In Vitro Prodrug Conversion using Liver Microsomes

This protocol is designed to assess the in vitro conversion of this compound to ST7464AA1 using liver microsomes, which are a rich source of drug-metabolizing enzymes, including esterases.

Materials:

-

This compound

-

ST7464AA1 (as a reference standard)

-

Pooled human or mouse liver microsomes

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination and protein precipitation)

-

Internal standard for LC-MS/MS analysis

-

Incubator/water bath (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, the NADPH regenerating system, and liver microsomes. Pre-warm the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Add this compound (e.g., from a stock solution in DMSO, ensuring the final DMSO concentration is low, typically <0.5%) to the pre-warmed incubation mixture to initiate the reaction. The final substrate concentration should be within a relevant range (e.g., 1-10 µM).

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking.

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Reaction Termination: Immediately terminate the reaction by adding a cold solution of acetonitrile containing an internal standard. This step also serves to precipitate the microsomal proteins.

-

Sample Processing: Vortex the samples and then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to a new tube or a 96-well plate for analysis by LC-MS/MS to quantify the concentrations of both this compound and ST7464AA1.

-

Data Analysis: Plot the concentration of this compound and ST7464AA1 over time to determine the rate of conversion.

References

- 1. Preclinical antitumor activity of this compound: a new oral thiol-based histone deacetylase (HDAC) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of this compound, a Novel Oral HDAC Inhibitor, via Radical Thioacetic Acid Addition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

ST7612AA1: A Potent Modulator of Histone H3 and H4 Acetylation

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of ST7612AA1, a novel oral histone deacetylase (HDAC) inhibitor, on the acetylation status of histone H3 and H4. This compound is a second-generation, pan-HDAC inhibitor that has demonstrated significant preclinical antitumor activity across a range of solid and hematological tumors.[1][2][3] Its mechanism of action is intrinsically linked to its ability to restore the balance of protein acetylation, a critical epigenetic modification controlling gene expression and other vital cellular processes.[1][2]

Core Mechanism of Action: From Prodrug to Potent HDAC Inhibition

This compound is a thioacetate-ω (γ-lactam amide) derivative that functions as a prodrug. Following oral administration, it is rapidly absorbed and converted into its active metabolite, ST7464AA1. This active compound is a potent inhibitor of both class I and class II HDAC enzymes.

Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine residues on the N-terminal tails of histones. This deacetylation leads to a more compact chromatin structure (heterochromatin), which is generally associated with transcriptional repression. By inhibiting HDACs, ST7464AA1 prevents the removal of these acetyl groups, leading to an accumulation of acetylated histones (hyperacetylation). This results in a more open chromatin structure (euchromatin), making DNA more accessible to transcription factors and promoting the expression of genes involved in key cellular processes like cell cycle arrest, differentiation, and apoptosis.

Quantitative Effects on Histone H3 and H4 Acetylation

This compound demonstrates a potent ability to induce the acetylation of both histone H3 and H4 in various cancer cell lines and in vivo models. The effect on histone H4, a substrate primarily of class I HDACs, is particularly pronounced.

Histone H4 Acetylation

In vitro studies using NCI-H460 non-small cell lung cancer (NSCLC) cells revealed that this compound is a highly potent inducer of histone H4 acetylation. A dose-dependent increase in H4 acetylation was observed with a half-maximal inhibitory concentration (IC₅₀) in the low nanomolar range, confirming the drug's high affinity for its target HDACs.

| Parameter | Target | Cell Line | Value | Reference |

| IC₅₀ | Histone H4 Acetylation | NCI-H460 | 4.8 nM | |

| IC₅₀ | α-tubulin Acetylation | NCI-H460 | 200 nM |

Table 1: In vitro potency of this compound on Histone H4 and α-tubulin acetylation after a 3-hour exposure. The data highlights a 40-fold greater potency for histone H4 over tubulin acetylation, indicating a strong activity against class I HDACs.

Histone H3 Acetylation

In vivo and in vitro studies have consistently shown that this compound treatment leads to a significant increase in the acetylation of histone H3. This effect has been observed across different cancer types, including colon cancer and diffuse large B-cell lymphoma (DLBCL).

| Model System | Experiment Type | Observation | Reference |

| HCT116 Colon Cancer Xenografts | In vivo | Strong induction of pan-H3 acetylation 24h post-treatment. | |

| DOHH2 & TMD8 DLBCL Cells | In vitro | Marked increase in histone H3 acetylation after 4h exposure. |

Table 2: Summary of this compound's effect on Histone H3 acetylation in preclinical models.

Experimental Protocols

The primary method used to quantify the effects of this compound on histone acetylation is Western Blot analysis. This technique allows for the detection and semi-quantification of specific proteins, such as acetylated histones, in cell or tissue extracts.

Western Blot Protocol for Histone Acetylation

-

Cell Culture and Treatment: Cancer cell lines (e.g., NCI-H460) are cultured under standard conditions and treated with varying concentrations of this compound or vehicle control for a specified duration (e.g., 3 hours).

-

Protein Extraction: Cells are harvested and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to obtain total cell lysates. For histone analysis, acid extraction protocols may be employed to enrich for histone proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of proteins for electrophoresis.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the polyacrylamide gel to a membrane (e.g., polyvinylidene difluoride - PVDF).

-

Immunoblotting:

-

Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins. Key antibodies include:

-

Anti-acetyl-Histone H3

-

Anti-acetyl-Histone H4

-

Anti-total Histone H3 (loading control)

-

Anti-total Histone H4 (loading control)

-

Anti-α-tubulin or Anti-Actin (loading control)

-

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate, and the signal is captured using a digital imaging system.

-

Densitometry Analysis: The intensity of the bands corresponding to acetylated histones is quantified using imaging software. These values are normalized to the corresponding total histone or loading control bands to determine the relative increase in acetylation. IC₅₀ values are calculated from the dose-response curve.

Downstream Consequences of Histone Hyperacetylation

The inhibition of HDACs by this compound and the subsequent hyperacetylation of histones H3 and H4 trigger a cascade of downstream events that contribute to its anti-tumor activity. These effects are not limited to chromatin remodeling but also involve the acetylation of non-histone proteins.

Key downstream effects include:

-

Modulation of Gene Expression: Increased acetylation in promoter and enhancer regions leads to the transcriptional activation of tumor suppressor genes, such as the cell cycle kinase inhibitor p21WAF1.

-

Cell Cycle Arrest: Upregulation of cell cycle inhibitors contributes to halting the proliferation of cancer cells.

-

Induction of Apoptosis: this compound treatment leads to programmed cell death in various cancer cell lines.

-

Inhibition of Angiogenesis and Metastasis: HDAC inhibitors have been shown to suppress pathways involved in new blood vessel formation and cancer cell invasion.

References

- 1. Preclinical antitumor activity of this compound: a new oral thiol-based histone deacetylase (HDAC) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. Preclinical antitumor activity of this compound: a new oral thiol-based histone deacetylase (HDAC) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

ST7612AA1 Regulation of Non-Histone Protein Acetylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ST7612AA1 is a potent, orally available, second-generation pan-histone deacetylase (HDAC) inhibitor with significant preclinical antitumor activity. As a prodrug of the active thiol-containing compound ST7464AA1, it targets class I and class II HDACs, leading to the hyperacetylation of a wide range of histone and non-histone proteins. This comprehensive technical guide details the mechanism of action of this compound with a focus on its regulation of non-histone protein acetylation. It provides a summary of its quantitative effects, detailed experimental protocols for its characterization, and visual representations of the key signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the field of epigenetics and cancer therapeutics.

Introduction

Reversible lysine acetylation is a critical post-translational modification that governs the function of a multitude of cellular proteins, extending far beyond the well-established role of histone acetylation in chromatin remodeling and gene expression.[1][2] The dynamic interplay between histone acetyltransferases (HATs) and histone deacetylases (HDACs) maintains cellular homeostasis, and dysregulation of this balance is a hallmark of numerous diseases, including cancer.[1][3] HDAC inhibitors have emerged as a promising class of anticancer agents by restoring acetylation levels, thereby modulating the activity of both histone and a diverse array of non-histone protein substrates.[1]

This compound is a novel, orally administered pan-HDAC inhibitor, a thioacetate-ω(γ-lactam amide) derivative, that is rapidly converted in vivo to its active form, ST7464AA1. It has demonstrated potent antiproliferative and pro-apoptotic effects across a broad spectrum of solid and hematological tumor cell lines and in preclinical xenograft models. The therapeutic efficacy of this compound is attributed to its ability to inhibit class I and class II HDACs, leading to the accumulation of acetylated proteins, including key non-histone targets involved in crucial cellular processes. This guide provides an in-depth exploration of the regulation of non-histone protein acetylation by this compound, its impact on key signaling pathways, and the experimental methodologies used for its investigation.

Mechanism of Action: Inhibition of Histone Deacetylases

This compound functions as a prodrug, which is rapidly absorbed and converted to its active metabolite, ST7464AA1, a potent thiol-based HDAC inhibitor. The thiol group of ST7464AA1 acts as a zinc-binding group, chelating the zinc ion within the catalytic pocket of HDAC enzymes, thereby inhibiting their deacetylase activity. This inhibition is broad, targeting multiple class I and class II HDAC isoforms.

By inhibiting HDACs, this compound disrupts the removal of acetyl groups from lysine residues on both histone and non-histone proteins. This leads to a state of hyperacetylation, which in turn alters the function of these proteins and impacts downstream cellular processes.

Quantitative Data on this compound Activity

The inhibitory potency of this compound and its active metabolite ST7464AA1 has been quantified through various in vitro assays.

Table 1: Inhibitory Activity of ST7464AA1 against HDAC Isoforms

| HDAC Isoform | Mean IC50 (nM) |

| HDAC3 | 4 |

| HDAC6 | 4 |

| HDAC1 | 13 |

| HDAC10 | 13 |

| HDAC11 | 13 |

| HDAC2 | 78 |

| HDAC8 | 281 |

| (Data sourced from) |

Table 2: Antiproliferative Activity of this compound in Human Tumor Cell Lines

| Cell Line | Tumor Type | IC50 (nM) |

| NCI-H460 | Non-Small Cell Lung Cancer | 43 |

| HCT116 | Colon Carcinoma | 100 |

| A549 | Non-Small Cell Lung Cancer | 150 |

| MCF7 | Breast Carcinoma | 200 |

| OVCAR-3 | Ovarian Carcinoma | 250 |

| K562 | Chronic Myeloid Leukemia | 300 |

| HL-60 | Acute Promyelocytic Leukemia | 350 |

| Jurkat | Acute T-cell Leukemia | 400 |

| Ramos | Burkitt's Lymphoma | 500 |

| (IC50 values determined after 72 hours of treatment. Data compiled from) |

Table 3: Effect of this compound on Histone and Non-Histone Protein Acetylation in NCI-H460 Cells

| Substrate | IC50 (nM) for increased acetylation |

| Histone H4 | 4.8 |

| α-tubulin | 200 |

| (Data from Western Blot analysis after 3 hours of exposure. Sourced from) |

Regulation of Key Non-Histone Proteins and Signaling Pathways

The anticancer effects of this compound are mediated, in large part, by the hyperacetylation of non-histone proteins that are critical regulators of cellular signaling.

Regulation of α-tubulin Acetylation

α-tubulin is a well-characterized non-histone substrate of HDAC6. Acetylation of α-tubulin is associated with microtubule stability and dynamics. This compound treatment leads to a dose-dependent increase in α-tubulin acetylation, indicating the inhibition of HDAC6. This modification of the cytoskeleton can impact cell motility, division, and intracellular transport.

Modulation of the HSP90 Chaperone Machinery

Heat shock protein 90 (HSP90) is a molecular chaperone responsible for the conformational maturation and stability of a wide range of "client" proteins, many of which are oncoproteins. HSP90 is a client of HDAC6, and its chaperone function is regulated by acetylation. Inhibition of HDACs by this compound leads to the hyperacetylation of HSP90. This hyperacetylation can disrupt the interaction of HSP90 with its client proteins and co-chaperones, leading to the proteasomal degradation of oncoproteins that are critical for tumor cell survival and proliferation.

Impact on the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a pivotal role in inflammation, immunity, and cancer cell survival. The activity of the RelA/p65 subunit of NF-κB is regulated by post-translational modifications, including acetylation. Pan-HDAC inhibitors have been shown to induce the hyperacetylation of RelA/p65, which can modulate its transcriptional activity. By inhibiting HDACs, this compound is proposed to increase the acetylation of RelA/p65, thereby affecting the expression of NF-κB target genes involved in cell survival and apoptosis.

Acetylation of the p53 Tumor Suppressor

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis, and its activity is tightly controlled by post-translational modifications, including acetylation. Acetylation of p53, particularly within its C-terminal domain, is known to enhance its stability and transcriptional activity, leading to the expression of target genes such as p21. As a pan-HDAC inhibitor, this compound increases the acetylation of p53, thereby potentiating its tumor-suppressive functions.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro HDAC Activity Assay (Fluorometric)

This assay measures the ability of this compound's active form, ST7464AA1, to inhibit the enzymatic activity of purified HDAC isoforms.

-

Materials:

-

Purified recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, HDAC6, etc.)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the HDAC reaction)

-

ST7464AA1 dissolved in DMSO

-

96-well black microplates

-

Fluorescence microplate reader

-

-

Procedure:

-

Prepare serial dilutions of ST7464AA1 in assay buffer.

-

In a 96-well plate, add the diluted ST7464AA1 or vehicle control (DMSO).

-

Add the purified HDAC enzyme to each well and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding the fluorogenic HDAC substrate to each well.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction by adding the developer solution.

-

Incubate for an additional 15 minutes at 37°C.

-

Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

-

Calculate the percent inhibition for each concentration of ST7464AA1 and determine the IC50 value.

-

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the antiproliferative effects of this compound on cancer cell lines.

-

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear microplates

-

Absorbance microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or vehicle control (DMSO) for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

-

Western Blot Analysis of Protein Acetylation

This technique is used to detect the levels of acetylated proteins in cells treated with this compound.

-

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and HDAC inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-acetyl-α-tubulin, anti-acetyl-histone H4, anti-acetyl-p53, and loading controls like anti-α-tubulin, anti-histone H4, anti-p53, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Treat cells with various concentrations of this compound for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control.

-

Conclusion

This compound is a promising, orally active pan-HDAC inhibitor with a well-defined mechanism of action. Its ability to induce hyperacetylation of a broad range of non-histone proteins, including α-tubulin, HSP90, and key components of the NF-κB and p53 signaling pathways, underpins its potent anticancer activity. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research and development of this compound as a therapeutic agent. Future investigations should continue to elucidate the full spectrum of its non-histone protein targets and the intricate molecular consequences of their hyperacetylation to fully realize its clinical potential in oncology and potentially other diseases characterized by aberrant acetylation.

References

- 1. Specific acetylation of p53 by HDAC inhibition prevents DNA damage-induced apoptosis in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Histone deacetylase inhibitors suppress mutant p53 transcription via histone deacetylase 8 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of acetylation and extra-cellular location of heat shock protein 90α in tumor cell invasion - PMC [pmc.ncbi.nlm.nih.gov]

ST7612AA1: A Novel Thiol-Based Histone Deacetylase Inhibitor for Epigenetic Modulation in Oncology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Epigenetic modifications are at the forefront of cancer research, offering novel therapeutic avenues. Among the key players in the epigenetic landscape are histone deacetylases (HDACs), enzymes that are frequently dysregulated in various malignancies.[1] This technical guide provides a comprehensive overview of ST7612AA1, a potent, second-generation, orally available pan-histone deacetylase inhibitor (HDACi). This compound is a prodrug that is rapidly converted in vivo to its active metabolite, ST7464AA1, a thiol-based compound that potently inhibits Class I and Class II HDACs.[1][2] This document details the mechanism of action, quantitative preclinical efficacy, and key experimental methodologies related to this compound, offering a valuable resource for professionals in oncology research and drug development.

Introduction to this compound and its Role in Epigenetic Modification

This compound is a thioacetate-ω(γ-lactam amide) derivative that acts as a potent inhibitor of histone deacetylases.[1][3] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins. This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and resulting in transcriptional repression. In many cancers, the overexpression or aberrant activity of HDACs contributes to the silencing of tumor suppressor genes, promoting cell survival and proliferation.

This compound, through its active form ST7464AA1, inhibits HDAC activity, leading to an increase in histone and non-histone protein acetylation. This hyperacetylation results in a more relaxed chromatin state, facilitating the re-expression of silenced tumor suppressor genes and inducing downstream effects such as cell cycle arrest, apoptosis, and inhibition of tumor growth. As a pan-HDAC inhibitor, this compound targets multiple HDAC isoforms, contributing to its broad anti-tumor activity across a range of solid and hematological malignancies.

Mechanism of Action

This compound is a prodrug designed for oral administration. Following absorption, it undergoes rapid conversion to its active form, ST7464AA1, via hydrolysis of the thioacetate group to a thiol. This thiol group is crucial for its mechanism of action, as it acts as a zinc-binding group, chelating the zinc ion in the active site of HDAC enzymes. This interaction blocks the catalytic activity of the enzyme, preventing the removal of acetyl groups from its substrates.

The primary epigenetic modification mediated by this compound is the hyperacetylation of histones, particularly histones H3 and H4. This restores a more open chromatin structure, leading to the reactivation of gene expression. Beyond histones, this compound also induces the acetylation of non-histone proteins, such as α-tubulin and the chaperone protein HSP90, which are involved in key cellular processes like cell structure, protein folding, and cell signaling. The inhibition of HDAC6, in particular, leads to the accumulation of acetylated α-tubulin, which can disrupt microtubule function.

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound leading to tumor growth inhibition.

Quantitative Data

The preclinical activity of this compound and its active form, ST7464AA1, has been evaluated in a variety of in vitro and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound and ST7464AA1

| Target | Compound | IC50 (nM) | Cell Line/Assay | Reference |

| Histone H4 Acetylation | This compound | 4.8 | NCI-H460 | |

| α-Tubulin Acetylation | This compound | 200 | NCI-H460 | |

| HDAC1 | ST7464AA1 | 13 (mean) | Cell-free assay | |

| HDAC2 | ST7464AA1 | 78 | Cell-free assay | |

| HDAC3 | ST7464AA1 | 4 (mean) | Cell-free assay | |

| HDAC6 | ST7464AA1 | 4 (mean) | Cell-free assay | |

| HDAC8 | ST7464AA1 | 281 | Cell-free assay | |

| HDAC10 | ST7464AA1 | 13 (mean) | Cell-free assay | |

| HDAC11 | ST7464AA1 | 13 (mean) | Cell-free assay |

Table 2: Antiproliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| NCI-H460 | Non-Small Cell Lung | 43 - 500 | |

| HCT116 | Colon Carcinoma | 43 - 500 | |

| A549 | Non-Small Cell Lung | 43 - 500 | |

| HT-29 | Colon Carcinoma | 43 - 500 | |

| MCF-7 | Breast Cancer | 43 - 500 | |

| MDA-MB-231 | Breast Cancer | 43 - 500 | |

| SK-OV-3 | Ovarian Cancer | 43 - 500 | |

| OVCAR-3 | Ovarian Cancer | 43 - 500 | |

| HL-60 | Promyelocytic Leukemia | 43 - 500 | |

| U937 | Histiocytic Lymphoma | 43 - 500 | |

| K562 | Chronic Myeloid Leukemia | 43 - 500 | |

| Granta-519 | Mantle Cell Lymphoma | 46 - 2664 | |

| Jeko-1 | Mantle Cell Lymphoma | 46 - 2664 | |

| Rec-1 | Mantle Cell Lymphoma | 46 - 2664 |

Note: The source provides a range of IC50 values for a panel of cell lines.

Table 3: In Vivo Antitumor Efficacy of Oral this compound

| Xenograft Model | Cancer Type | Dosing Schedule | Outcome | Reference |

| HCT116 | Colon Carcinoma | 60 mg/kg, qdx5/w, 2-4 weeks | Strong tumor growth inhibition | |

| NCI-H1975 | Non-Small Cell Lung | Not specified | Significant anti-tumor effects | |

| SKOV-3 | Ovarian Carcinoma | Not specified | Significant anti-tumor effects | |

| MV4;11 | Acute Myeloid Leukemia | Not specified | Significant anti-tumor effects | |

| Breast Carcinoma | Breast Cancer | Not specified | Significant anti-tumor effects | |

| Lymphoma | Lymphoma | Not specified | Significant anti-tumor effects |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.

Western Blot Analysis for Protein Acetylation

Western blotting is used to detect changes in the acetylation status of proteins like histone H4 and α-tubulin following treatment with this compound.

Protocol:

-

Cell Lysis: Treat cancer cells (e.g., NCI-H460) with varying concentrations of this compound for a specified time (e.g., 3 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for acetylated-histone H4, acetylated-α-tubulin, total histone H4, and total α-tubulin overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities to determine the relative levels of protein acetylation.

Caption: A typical workflow for Western Blot analysis.

Cell Proliferation Assay

The antiproliferative effects of this compound are commonly assessed using a colorimetric assay such as the MTT assay.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

In Vivo Xenograft Studies

The antitumor efficacy of this compound in a living organism is evaluated using tumor xenograft models in immunocompromised mice.

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT116) into the flank of nude mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound orally according to the specified dosing schedule (e.g., 60 mg/kg, daily for 5 days a week). The control group receives the vehicle.

-

Tumor Measurement: Measure the tumor volume periodically using calipers.

-

Endpoint: Continue the treatment for a defined period (e.g., 2-4 weeks) or until the tumors in the control group reach a predetermined size.

-

Data Analysis: Compare the tumor growth in the treated group to the control group to determine the antitumor efficacy.

Caption: Workflow for an in vivo xenograft study.

Conclusion

This compound is a promising, orally bioavailable pan-HDAC inhibitor with potent antitumor activity in a wide range of preclinical cancer models. Its mechanism of action, centered on the epigenetic modulation of gene expression through histone hyperacetylation, provides a strong rationale for its clinical development. The data presented in this guide highlight its efficacy in inhibiting cancer cell proliferation and suppressing tumor growth. The detailed experimental protocols offer a foundation for further investigation into the therapeutic potential of this compound in oncology. As research in epigenetic therapies continues to evolve, this compound represents a significant advancement with the potential to impact the treatment landscape for various cancers.

References

- 1. Preclinical antitumor activity of this compound: a new oral thiol-based histone deacetylase (HDAC) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Preclinical antitumor activity of this compound: a new oral thiol-based histone deacetylase (HDAC) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

ST7612AA1: An In-Depth Technical Guide on its Impact on Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

Abstract

ST7612AA1 is a novel, orally available, second-generation pan-histone deacetylase (HDAC) inhibitor that has demonstrated potent anti-tumor activity in a range of solid and hematological malignancies.[1][2] Its primary mechanism of action involves the inhibition of class I and class II HDAC enzymes, leading to the hyperacetylation of both histone and non-histone proteins. This epigenetic modulation triggers a cascade of cellular events, including the regulation of gene expression, induction of DNA damage checkpoints, and apoptosis.[1][2] A critical aspect of this compound's anti-neoplastic effect is its profound impact on cell cycle progression, inducing arrest at key checkpoints. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound-mediated cell cycle disruption, detailed experimental protocols for its investigation, and a summary of its effects on key cell cycle regulators.

Mechanism of Action: this compound and the Cell Cycle

This compound, as a pan-HDAC inhibitor, exerts its influence on the cell cycle primarily through the transcriptional upregulation of the cyclin-dependent kinase inhibitor (CKI) p21WAF1/CIP1. HDAC inhibitors have been shown to increase the acetylation of histones around the p21 promoter, leading to a more open chromatin structure and enhanced transcription. This effect can be both p53-dependent and -independent. The subsequent increase in p21 protein levels leads to the inhibition of cyclin-dependent kinase (CDK) complexes, which are the master regulators of cell cycle progression.

The primary targets of p21 are the cyclin D/CDK4/6 and cyclin E/CDK2 complexes, which are essential for the G1 to S phase transition. By inhibiting these kinases, this compound effectively enforces a G1 cell cycle arrest, preventing cancer cells from entering the DNA synthesis phase. Additionally, HDAC inhibitors can also influence the G2/M checkpoint, although G1 arrest is the most commonly reported outcome.

Data Presentation: The Impact of Pan-HDAC Inhibition on Cell Cycle Distribution

While specific quantitative data for the effect of this compound on cell cycle phase distribution is not extensively available in the public domain, the following table provides representative data for a typical pan-HDAC inhibitor, illustrating the expected trend of G1 phase arrest in a cancer cell line.

| Treatment | Cell Line | Concentration (µM) | Duration (h) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |

| Vehicle (DMSO) | Generic Cancer Cell Line | - | 24 | 45 | 35 | 20 |

| Pan-HDAC Inhibitor | Generic Cancer Cell Line | 1 | 24 | 65 | 20 | 15 |

| Pan-HDAC Inhibitor | Generic Cancer Cell Line | 5 | 24 | 75 | 15 | 10 |

This table presents illustrative data based on the known effects of pan-HDAC inhibitors and does not represent specific results for this compound.

Experimental Protocols: Assessing Cell Cycle Progression

Cell Culture and Treatment

-

Cell Line Maintenance: Culture the desired cancer cell line (e.g., HCT116 colon carcinoma, NCI-H460 non-small cell lung cancer) in the recommended growth medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Seeding: Seed the cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.

-

Treatment: The following day, treat the cells with varying concentrations of this compound (or a vehicle control, such as DMSO) for the desired time points (e.g., 24, 48 hours).

Cell Cycle Analysis by Flow Cytometry

-

Cell Harvesting: Following treatment, harvest the cells by trypsinization. Collect both the adherent and floating cells to ensure all cells, including apoptotic ones, are analyzed.

-

Washing: Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence from the DNA dye is proportional to the DNA content of each cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualization

Signaling Pathway of this compound-Induced Cell Cycle Arrest

Caption: this compound signaling pathway leading to G1 cell cycle arrest.

Experimental Workflow for Cell Cycle Analysis

Caption: Experimental workflow for analyzing cell cycle progression.

Logical Relationship of this compound's Effect on Key Cell Cycle Proteins

Caption: Logical flow of this compound's impact on cell cycle regulators.

References

ST7612AA1: A Novel Pan-HDAC Inhibitor with Potent Activity in Hematological Malignancies

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

ST7612AA1 is a second-generation, orally bioavailable pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant preclinical antitumor activity across a range of solid and hematological tumors. As a thioacetate-ω (γ-lactam amide) derivative, it functions as a pro-drug, rapidly converted to its active metabolite, ST7464AA1. This technical guide provides a comprehensive overview of the preclinical data on this compound's activity in hematological malignancies, detailing its mechanism of action, summarizing key quantitative data, outlining experimental methodologies, and visualizing associated cellular pathways. The potent and broad-spectrum efficacy of this compound, combined with a favorable pharmacodynamic profile, supports its clinical development for various human cancers, including leukemias and lymphomas.[1][2][3]

Mechanism of Action

This compound exerts its anticancer effects by potently inhibiting class I and class II HDAC enzymes.[1][2] This inhibition leads to an increase in the acetylation of both histone and non-histone proteins, which in turn modulates a variety of cellular processes critical for cancer cell survival and proliferation.

The primary mechanisms include:

-

Chromatin Remodeling and Gene Transcription: By inhibiting HDACs, this compound restores histone acetylation, leading to a more open chromatin structure. This facilitates the transcription of genes involved in key tumor-suppressing processes such as cell cycle regulation, DNA damage checkpoints, and apoptosis.

-

Acetylation of Non-Histone Proteins: this compound's activity extends beyond histones. It induces the hyperacetylation of other crucial proteins. For instance, it increases the acetylation of α-tubulin, a substrate of HDAC6, and impacts chaperone proteins like HSP90, whose function is dependent on its acetylation status.

-

Modulation of Key Signaling Pathways: The compound has been shown to influence critical signaling pathways. Evidence suggests it can regulate NF-κB signaling, which is pivotal in inflammatory and cancer processes.

The active metabolite, ST7464AA1, shows high potency against multiple HDAC isoforms, with the greatest activity against HDAC3 and HDAC6 (mean IC50 = 4 nM), followed by HDAC1, 10, and 11 (mean IC50 = 13 nM), HDAC2 (IC50 = 78 nM), and lower potency against HDAC8 (IC50 = 281 nM).

Quantitative Data Summary

The anti-proliferative activity of this compound has been evaluated across a panel of human cancer cell lines, including those of hematological origin. The compound demonstrates potent inhibition of cell growth with IC50 values in the nanomolar range.

| Cell Line | Cancer Type | IC50 (nmol/L) |

| Leukemias | ||

| MV4-11 | Acute Myeloid Leukemia | 43 - 500 |

| Lymphomas | ||

| Mature B cell lymphomas | (Various) | Median: 375 (Range: 46-2664) |

| Table 1: In Vitro Anti-proliferative Activity of this compound in Hematological Malignancy Cell Lines. Data extracted from preclinical studies showing the range of concentrations required to inhibit cell proliferation by 50%. |

In addition to inhibiting proliferation, this compound was found to induce moderate apoptosis in a subset of lymphoma cell lines after 72 hours of exposure at 250 nM. This apoptotic response appeared to be more pronounced in cell lines with wild-type TP53.

In vivo studies using xenograft models of acute myeloid leukemia (MV4;11) demonstrated that oral administration of this compound led to strong inhibition of tumor growth.

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the proposed mechanism of action and a general workflow for evaluating the compound's preclinical activity.

Caption: Proposed mechanism of action for this compound.

Caption: General workflow for preclinical evaluation of this compound.

Key Experimental Protocols

The preclinical evaluation of this compound in hematological malignancies involved standard in vitro and in vivo methodologies to assess its efficacy and mechanism of action.

In Vitro Cell Proliferation Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of hematological cancer cell lines.

-

Cell Lines: A panel of human tumor cell lines, including leukemia (e.g., MV4;11) and lymphoma lines, were used.

-

Methodology:

-

Cells are seeded in 96-well plates at an appropriate density.

-

After allowing cells to attach (for adherent lines) or stabilize, they are treated with a range of concentrations of this compound.

-

Cells are incubated for a specified period (e.g., 72 hours).

-

Cell viability is assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar reagent.

-

The absorbance is read using a microplate reader.

-

IC50 values are calculated by plotting the percentage of cell growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

-

Apoptosis Assay

-

Objective: To quantify the induction of apoptosis in cancer cells following treatment with this compound.

-

Methodology:

-

Cells are treated with this compound (e.g., 250 nM) or a vehicle control for a defined time (e.g., 72 hours).

-

Cells are harvested, washed, and resuspended in a binding buffer.

-

Cells are stained with Annexin V (conjugated to a fluorophore like FITC) and a viability dye such as Propidium Iodide (PI).

-

The stained cells are analyzed by flow cytometry.

-

The percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis is quantified.

-

Western Blot Analysis for Target Engagement

-

Objective: To confirm the inhibitory effect of this compound on HDAC activity by measuring the acetylation status of its substrates.

-

Methodology:

-

Cells or tumor tissues from xenograft models are lysed to extract total protein.

-

Protein concentration is determined using a standard method (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is blocked and then incubated with primary antibodies against acetylated histone H3, acetylated α-tubulin, and total protein controls.

-

After washing, the membrane is incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Xenograft Tumor Model

-

Objective: To evaluate the anti-tumor efficacy of orally administered this compound in a living organism.

-

Animal Model: Immunocompromised mice (e.g., nude mice) are used.

-

Methodology:

-

Exponentially growing hematological cancer cells (e.g., 5x10^6 MV4;11 cells) are subcutaneously inoculated into the flank of the mice.

-

When tumors reach a palpable size, mice are randomized into treatment and control groups.

-

This compound is administered orally at a specified dose and schedule (e.g., 60 mg/kg, once daily, 5 days a week).

-

Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western Blot) to confirm target modulation in vivo.

-

Conclusion

This compound is a potent, oral pan-HDAC inhibitor with compelling preclinical activity in models of hematological malignancies. Its ability to modulate the acetylation of both histone and non-histone proteins results in significant anti-proliferative and pro-apoptotic effects. The robust in vivo efficacy observed in leukemia and lymphoma xenograft models underscores its potential as a therapeutic agent. The data summarized herein provide a strong rationale for the continued clinical investigation of this compound in patients with hematological cancers.

References

- 1. Preclinical antitumor activity of this compound: a new oral thiol-based histone deacetylase (HDAC) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. Preclinical antitumor activity of this compound: a new oral thiol-based histone deacetylase (HDAC) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

ST7612AA1: A Novel Histone Deacetylase Inhibitor for HIV-1 Latency Reactivation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The establishment of a latent reservoir of HIV-1-infected cells, primarily resting memory CD4+ T cells, represents a major obstacle to curing HIV-1 infection. Antiretroviral therapy (ART) can effectively suppress viral replication to undetectable levels, but it does not eliminate this latent reservoir. Upon cessation of ART, the virus rebounds from these latently infected cells. The "shock and kill" strategy aims to eradicate this reservoir by reactivating latent HIV-1 with latency-reversing agents (LRAs) to induce viral protein expression, making the infected cells visible to the host immune system for clearance. Histone deacetylase inhibitors (HDACis) are a promising class of LRAs that function by altering chromatin structure to promote HIV-1 transcription. ST7612AA1 is a novel, potent, thiol-based HDAC inhibitor that has demonstrated significant efficacy as an HIV-1 latency reactivation agent.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy and cytotoxicity data, and detailed experimental protocols for its evaluation.

Core Mechanism of Action

This compound is a thioacetate-ω(γ-lactam carboxamide) derivative that acts as a pan-HDAC inhibitor.[2][3][4] Its primary mechanism in reactivating latent HIV-1 involves the inhibition of histone deacetylases, enzymes that play a crucial role in maintaining the tightly packed chromatin structure (heterochromatin) around the integrated HIV-1 provirus, thereby repressing its transcription.[5]

By inhibiting HDACs, this compound leads to an increase in the acetylation of histones, particularly at the HIV-1 Long Terminal Repeat (LTR) promoter region. This acetylation neutralizes the positive charge of histones, leading to a more relaxed chromatin structure (euchromatin). This "opening" of the chromatin allows for the recruitment and binding of host transcription factors, such as NF-κB and P-TEFb, which are essential for the initiation and elongation of HIV-1 transcription. The active metabolite of this compound, ST7464AA1, has shown potent inhibitory activity against various HDAC isoforms, including HDAC1, 2, 3, 6, 10, and 11.

A key advantage of this compound is its ability to induce HIV-1 reactivation without causing global T cell activation or proliferation, which is a critical safety consideration for LRAs.

References

- 1. The thioacetate-ω(γ-lactam carboxamide) HDAC inhibitor this compound as HIV-1 latency reactivation agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical antitumor activity of this compound: a new oral thiol-based histone deacetylase (HDAC) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical antitumor activity of this compound: a new oral thiol-based histone deacetylase (HDAC) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. Reactivation of latent HIV by histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics of ST7612AA1 and its Active Metabolite ST7464AA1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST7612AA1 is a novel, orally administered, second-generation pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant preclinical anti-tumor activity in both solid and hematological malignancies.[1][2][3] It functions as a prodrug, rapidly undergoing conversion in vivo to its active metabolite, ST7464AA1.[1][2] This technical guide provides a comprehensive overview of the pharmacokinetics of this compound and ST7464AA1, presenting key data in a structured format, detailing experimental methodologies, and illustrating the relevant biological pathways.

Pharmacokinetic Profile of the Active Metabolite ST7464AA1

Following oral administration in mice, the prodrug this compound is not detectable in plasma, confirming its rapid and efficient conversion to the active metabolite, ST7464AA1. The pharmacokinetic properties of ST7464AA1 have been characterized and are summarized in the table below.

Table 1: Pharmacokinetic Parameters of ST7464AA1 in CD1 Mice

| Parameter | Value (Mean ± SEM) | Unit |

| Tmax | 0.5 | h |

| Cmax | 1577 ± 478 | ng/mL |

| Tlast | 6 | h |

| Clast | Quantifiable | ng/mL |

| AUClast | Not Reported | h*ng/mL |

| T½ | 3.8 | h |

Data derived from a single oral dose of 120 mg/kg of this compound in CD1 mice.

The plasma concentration of ST7464AA1 exhibits a bi-exponential decline after reaching its maximum concentration (Cmax) at 0.5 hours post-administration. The active metabolite demonstrates a high clearance (CL/F) and a large volume of distribution (Vz/F), indicating efficient elimination from the systemic circulation and good tissue penetration.

Experimental Protocol: Murine Pharmacokinetic Study

The pharmacokinetic data presented above were generated from a study in CD1 mice. The key elements of the experimental protocol are outlined below:

-

Animal Model: CD1 mice.

-

Drug Administration: A single oral dose of 120 mg/kg of this compound.

-